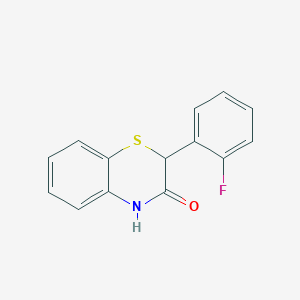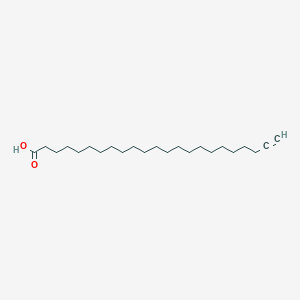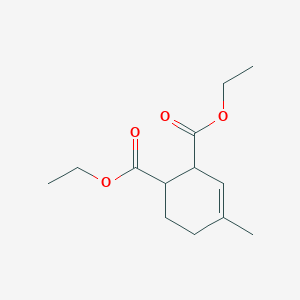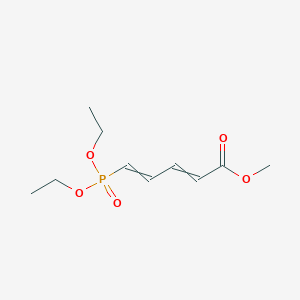
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate is a complex organic compound with a unique structure that includes a benzoxepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination and Methylation: Introduction of the chloro and methyl groups is done through selective halogenation and alkylation reactions.
Formation of the Hydrogen Sulfate Salt: This involves the reaction of the benzoxepin derivative with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It might influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4,5-dimethoxybenzaldehyde: Another chlorinated aromatic compound with different functional groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: A triazine derivative with similar aromatic characteristics.
Uniqueness
3-Chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium hydrogen sulfate is unique due to its benzoxepin ring system and the presence of both chloro and methyl groups. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
111861-77-9 |
|---|---|
Formule moléculaire |
C23H19ClO5S |
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
3-chloro-4-methyl-2,5-diphenyl-5H-1-benzoxepin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C23H18ClO.H2O4S/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)25-23(22(16)24)18-12-6-3-7-13-18;1-5(2,3)4/h2-15,21H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
RVGCBNZHOQIQES-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=[O+]C2=CC=CC=C2C1C3=CC=CC=C3)C4=CC=CC=C4)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)




![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)






![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)
